molecular formula C9H16N4O2S B11779995 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine

1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine

Cat. No.: B11779995
M. Wt: 244.32 g/mol
InChI Key: AEBMSEJUIPDZDB-UHFFFAOYSA-N
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Description

1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is a compound that features a unique combination of an imidazole ring and a pyrrolidine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyrrolidine ring is a common structural motif in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine typically involves the formation of the imidazole ring followed by the introduction of the sulfonyl group and the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized using a cyclization reaction involving glyoxal and ammonia . The sulfonyl group can then be introduced using sulfonyl chloride reagents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biological pathways. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
  • 1-((1-Propyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
  • 1-((1-Butyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine

Uniqueness

1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is unique due to its specific combination of an ethyl-substituted imidazole ring and a sulfonyl-pyrrolidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N4O2S

Molecular Weight

244.32 g/mol

IUPAC Name

1-(1-ethylimidazol-4-yl)sulfonylpyrrolidin-3-amine

InChI

InChI=1S/C9H16N4O2S/c1-2-12-6-9(11-7-12)16(14,15)13-4-3-8(10)5-13/h6-8H,2-5,10H2,1H3

InChI Key

AEBMSEJUIPDZDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)S(=O)(=O)N2CCC(C2)N

Origin of Product

United States

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